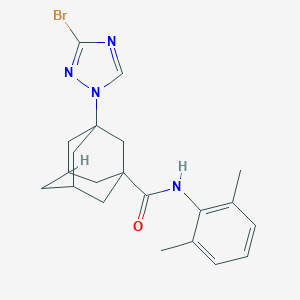![molecular formula C19H18N4O2S B214003 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B214003.png)
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide involves the inhibition of various enzymes and pathways that are essential for the survival and proliferation of cancer cells and pathogens. It has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA, thereby leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide exhibits various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also exhibits anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide in lab experiments is its potent cytotoxic activity against various cancer cell lines. However, one of the limitations is its low solubility in aqueous solvents, which makes it difficult to use in some experiments.
Orientations Futures
There are various future directions for the research on 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide. One of the major directions is the development of new anticancer drugs based on this compound. Further studies are also needed to investigate its potential applications in the treatment of bacterial and viral infections. Additionally, studies are needed to investigate its potential applications in the treatment of various inflammatory and oxidative stress-related disorders.
Conclusion
In conclusion, 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide is a chemical compound that has shown potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis method of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide involves the reaction of 2-mercapto-N-(4-methylphenyl)acetamide with 6-amino-1-phenyl-1,4-dihydropyrimidine-4-one in the presence of a suitable catalyst. The final product is obtained after purification using various techniques such as column chromatography, recrystallization, and HPLC.
Applications De Recherche Scientifique
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new anticancer drugs. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
In addition to its anticancer properties, this compound has also been studied for its potential applications in the treatment of bacterial and viral infections. Studies have shown that it exhibits significant antibacterial and antiviral activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Herpes simplex virus.
Propriétés
Nom du produit |
2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C19H18N4O2S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H18N4O2S/c1-13-7-9-14(10-8-13)21-18(25)12-26-19-22-17(24)11-16(20)23(19)15-5-3-2-4-6-15/h2-11H,12,20H2,1H3,(H,21,25) |
Clé InChI |
HTHOSORJNHENAC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-methylphenyl)urea](/img/structure/B213927.png)
![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213928.png)
![1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B213930.png)
methanone](/img/structure/B213934.png)

![2-[(Cyclopropylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213936.png)



